molecular formula C4H8N2 B1659241 3,4,5,6-Tetrahydropyridazine CAS No. 64030-37-1

3,4,5,6-Tetrahydropyridazine

Cat. No. B1659241
CAS RN: 64030-37-1
M. Wt: 84.12 g/mol
InChI Key: MSBGDLOZNZOWIQ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydropyridazine is a chemical compound with the molecular formula C4H8N2 and a molecular weight of 84.12 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,4,5,6-tetrahydropyridazines involves a transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This process is economical and practical, and it generates the desired products in excellent yields .


Molecular Structure Analysis

The IUPAC name for 3,4,5,6-Tetrahydropyridazine is 1,4,5,6-tetrahydropyridazine . The InChI code for this compound is 1S/C4H8N2/c1-2-4-6-5-3-1/h1,3,5-6H,2,4H2 .


Chemical Reactions Analysis

The decomposition of methyl diazoacetate (MDA) in the presence of Rh 2 (OAc) 4 or Cu (acac) 2 in refluxing pyridine results in the formation of isomeric trans, cis - and cis, trans -3,4,5,6-tetra (methoxycarbonyl)-1,4,5,6-tetrahydropyridazines .


Physical And Chemical Properties Analysis

3,4,5,6-Tetrahydropyridazine is a liquid at room temperature .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Novel Derivatives : Compounds related to 3,4,5,6-tetrahydropyridazine have been synthesized and investigated for potential therapeutic applications. For instance, novel dihydropyrimidinecarbonitrile and its derivatives, including triazole fused derivatives, have shown potent antioxidant and anti-inflammatory activity (Bhalgat et al., 2014).

  • Antimicrobial Activity : Derivatives of 3,4,5,6-tetrahydropyridazine, such as 3‐Substituted‐5‐(2‐hydroxyethyl)‐tetrahydropyridazines, have been synthesized and tested for antibacterial and antifungal activities, showing significant inhibitory effects on various organisms (Hussein & Hashem, 2008).

  • Chemical Synthesis and Reactions : The molecule has been used as an acceptor in chemical synthesis. For example, 1,4,5,6-tetrahydropyridazine with an iminium cation has been employed as an N-acyliminium acceptor in chemical reactions, leading to the creation of diversified derivatives (Mari et al., 2018).

Material Science and Chemistry

  • Coordination Chemistry : 3,4,5,6-tetrahydropyridazine derivatives have been studied for their unique coordination chemistry, particularly in the context of electron and charge transfer phenomena. This research has implications for the development of supramolecular materials (Kaim, 2002).

  • Synthetic Methodology Development : Research has been conducted on developing synthetic methodologies for 3,4,5,6-tetrahydropyridazine and related compounds, which are valuable for various chemical syntheses. This includes transition-metal-free cycloaddition processes (Wu et al., 2019).

Optical and Sensor Applications

  • Optical Sensor Material : Tetrazine derivatives, closely related to 3,4,5,6-tetrahydropyridazine, have been used in the creation of optical sensor materials for detecting oxidative agents, showcasing a color change upon reaction (Nickerl et al., 2015).

  • Photocatalytic Synthesis : The molecule has been involved in photocatalytic synthesis processes, demonstrating its utility in creating structurally diverse tetrahydropyridazines under mild conditions (Azzi et al., 2021).

Mechanism of Action

While the specific mechanism of action for 3,4,5,6-Tetrahydropyridazine is not mentioned in the search results, it’s worth noting that pyridazinone derivatives, which are related to tetrahydropyridazines, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 3,4,5,6-Tetrahydropyridazine can be found online . It’s always important to handle chemical substances with care and to follow safety guidelines.

Future Directions

The synthesis of 1,4,5,6-tetrahydropyridazines has been demonstrated to be efficient and practical . The wide substrate scope and good functional group tolerance of this process, coupled with operational simplicity, make it synthetically attractive . The utility of the cycloaddition is also demonstrated by the preparation of various pyridazines from 1,4,5,6-tetrahydropyridazines . This suggests potential for further exploration and application in the field of medicinal chemistry.

properties

IUPAC Name

3,4,5,6-tetrahydropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-4-6-5-3-1/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBGDLOZNZOWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504631
Record name 3,4,5,6-Tetrahydropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrahydropyridazine

CAS RN

64030-37-1
Record name 3,4,5,6-Tetrahydropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying compounds like 3,4,5,6-Tetrahydropyridazine in chemistry?

A: These compounds are valuable tools for studying reactive intermediates like 1,4-biradicals. Upon thermal decomposition, 3,4,5,6-Tetrahydropyridazines generate these short-lived species, allowing researchers to investigate their behavior and reactions. [, ]

Q2: How does the structure of 3,4,5,6-Tetrahydropyridazine derivatives affect the outcome of their thermal decomposition?

A: The type and position of substituents on the 3,4,5,6-Tetrahydropyridazine ring significantly influence the products formed during decomposition. For example, cis-3,4-dimethyl-3,4,5,6-tetrahydropyridazine decomposes to yield a mixture of products through both direct and 1,4-biradical pathways, with the ratio influenced by the stereochemistry of the starting material. [] In contrast, cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine decomposes primarily to styrene and cis/trans-1,2-diphenylcyclobutane, suggesting a dominant 1,4-diphenyl-1,4-butadiyl diradical intermediate. []

Q3: What insights have researchers gained about 1,4-biradicals from studying 3,4,5,6-Tetrahydropyridazines?

A: Through experiments using substituted 3,4,5,6-Tetrahydropyridazines, researchers have determined the relative rates of rotation, cleavage, and closure for 1,4-biradicals generated during thermal decomposition. For instance, studies on 3-methyl-1,4-pentanediyl revealed that the rates of rotation, cleavage, and closure are similar. [] These findings contribute to our understanding of fundamental chemical processes like olefin dimerization and cyclobutane thermolysis.

Q4: Why is stereochemistry important in these studies?

A: Utilizing specifically synthesized cis and trans isomers of 3,4,5,6-Tetrahydropyridazine derivatives allows scientists to track the stereochemical course of the decomposition reactions. [, , ] This provides valuable information about the geometry and behavior of the intermediate 1,4-biradicals. For example, analyzing the ratios of cis and trans products formed from specific isomers helps determine the relative rates of rotation versus closure of the biradical intermediates. []

Q5: How does temperature influence the decomposition of 3,4,5,6-Tetrahydropyridazines?

A: Temperature plays a significant role in the decomposition pathway and product distribution. For instance, the retention/inversion ratios of 1,2-dimethylcyclobutane produced from cis- and trans-3,6-dimethyl-3,4,5,6-tetrahydropyridazine differ depending on the reaction temperature, indicating a temperature dependence on the stereospecificity of the reaction. [] This highlights the importance of controlling and considering temperature when studying these reactions.

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